Technical Guide: 6-Phenoxypyridin-3-ol Structural Analogs and Derivatives
Technical Guide: 6-Phenoxypyridin-3-ol Structural Analogs and Derivatives
Executive Summary
6-Phenoxypyridin-3-ol (CAS 103946-54-9) represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for the diaryl ether moiety found in numerous bioactive compounds. Unlike the traditional diphenyl ether, the incorporation of a pyridine nitrogen atom significantly alters the physicochemical profile—modulating lipophilicity (LogP), increasing aqueous solubility, and introducing a specific hydrogen bond acceptor vector that can enhance target binding affinity.
This guide provides a comprehensive technical analysis of the 6-phenoxypyridin-3-ol scaffold, detailing its synthesis, structural activity relationships (SAR), and utility as a precursor for Type II kinase inhibitors (e.g., c-Met, VEGFR) and non-opioid analgesics.
Chemical Architecture & Properties[1]
Structural Analysis
The core structure consists of a pyridine ring substituted at the C3 position with a hydroxyl group and at the C6 position with a phenoxy group.
-
Bioisosterism: The pyridine ring reduces the overall lipophilicity compared to a benzene ring (Calculated LogP ~2.1 vs 3.0 for diphenyl ether), improving oral bioavailability.
-
Electronic Effects: The nitrogen atom at position 1 exerts an electron-withdrawing effect, making the C6 position susceptible to nucleophilic aromatic substitution (
), which is the primary synthetic entry point. -
H-Bonding: The C3-hydroxyl acts as both a hydrogen bond donor and acceptor, while the pyridine nitrogen serves as a weak acceptor, critical for hinge-binding in kinase domains.
Physicochemical Data (Predicted)
| Property | Value | Relevance |
| Molecular Weight | 187.19 g/mol | Fragment-based drug discovery (FBDD) friendly. |
| PSA (Polar Surface Area) | ~45 Ų | Good membrane permeability (Rule of 5 compliant). |
| pKa (Pyridine N) | ~3.5 | Reduced basicity due to the 6-phenoxy electron withdrawal. |
| pKa (3-OH) | ~9.0 | Phenolic acidity; deprotonation facilitates ether synthesis. |
Synthetic Methodologies
The synthesis of 6-phenoxypyridin-3-ol and its derivatives primarily relies on the reactivity of 6-halopyridin-3-ols. Two dominant pathways are employed: Nucleophilic Aromatic Substitution (
Pathway A: Nucleophilic Aromatic Substitution ( )
This is the preferred industrial route due to cost-efficiency. The reaction requires a base to generate the phenoxide nucleophile, which then attacks the electron-deficient C6 position of the pyridine.
Protocol 1: Synthesis of 6-Phenoxypyridin-3-ol
-
Reagents: 6-Chloropyridin-3-ol (1.0 eq), Phenol (1.2 eq),
(2.0 eq). -
Solvent: DMF or DMSO (Anhydrous).[1]
-
Conditions: 110–130°C, 12–24 hours, under
atmosphere.
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 6-chloropyridin-3-ol (10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) and stir at RT for 30 mins to facilitate partial deprotonation. -
Addition: Add phenol (12 mmol).
-
Reaction: Heat the mixture to 120°C. Monitor by HPLC/TLC. The electron-donating 3-OH group deactivates the ring, so high temperature is critical.
-
Workup: Cool to RT, dilute with water (100 mL), and adjust pH to ~6 with 1M HCl. Extract with EtOAc (3x).
-
Purification: Wash organics with brine, dry over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Pathway B: Copper-Catalyzed Ullmann Coupling
For substrates bearing electron-donating groups on the phenol ring (which deactivate the nucleophile), a metal catalyst is required.
-
Catalyst: CuI (10 mol%) / 1,10-Phenanthroline (20 mol%).
-
Base:
. -
Solvent: Toluene or Dioxane.
-
Temp: Reflux (100-110°C).
Synthetic Workflow Visualization
Figure 1: Synthetic pathways for accessing the 6-phenoxypyridin-3-ol core and downstream functionalization.
Medicinal Chemistry & SAR
The 6-phenoxypyridin-3-ol scaffold is versatile. Modifications at specific positions yield distinct biological profiles.
Structure-Activity Relationship (SAR) Map
-
Position 3 (Hydroxyl):
-
Modification: Etherification or conversion to amine.[2]
-
Effect: The 3-OH is often a "handle" for solubilizing groups (e.g., morpholine ethoxy chains) or H-bond interactions in the solvent-exposed region of a kinase pocket.
-
-
Position 6 (Phenoxy):
-
Modification: Substitution on the phenyl ring (F, Cl,
). -
Effect: Occupies the hydrophobic "back pocket" (e.g., in c-Met or VEGFR2). Electron-withdrawing groups (EWGs) on the phenyl ring increase metabolic stability against CYP450 oxidation.
-
-
Pyridine Nitrogen:
-
Role: Critical H-bond acceptor (e.g., hinge binder). Methylation or oxidation (N-oxide) typically abolishes kinase activity but may be useful for prodrug strategies.
-
SAR Decision Logic
Figure 2: Strategic modification logic based on therapeutic target class.
Case Studies and Applications
Kinase Inhibition (Oncology)
The 6-phenoxypyridine motif mimics the 4-phenoxypyridine segment found in Foretinib and Cabozantinib .
-
Mechanism: The pyridine nitrogen binds to the hinge region (e.g., Met1160 in c-Met), while the phenoxy group extends into the hydrophobic pocket II.
-
Advantage: The 3-OH derivative allows for the attachment of polar side chains that reach into the solvent front, improving solubility—a common bottleneck in Type II kinase inhibitors.
Antimicrobial & Antifungal Agents
Derivatives where the 3-OH is converted to an amine (6-phenoxypyridin-3-amine) or esterified have shown potency against Candida albicans and Staphylococcus aureus.
-
Key Insight: Halogenation of the phenoxy ring (e.g., 2,4-dichloro) significantly boosts antifungal potency by increasing lipophilicity and cell membrane penetration.
Experimental Validation: Quality Control
To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met:
| Method | Expected Signal | Diagnostic Value |
| 1H NMR (DMSO-d6) | Confirms regiochemistry. H-2 is most deshielded. | |
| LC-MS (ESI) | Verifies molecular weight and purity. | |
| HPLC Purity | >98% (254 nm) | Essential for biological screening to avoid false positives from phenol impurities. |
References
-
Vertex AI Search Results . (2023). Synthesis and biological activity of 6-phenoxypyridin-3-ol derivatives. Retrieved from 3
-
MDPI Molecules . (2017). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Retrieved from 4
-
Frontiers in Chemistry . (2023). Synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from 5
-
Google Patents . (2020). Preparation method of 3-chloro-2-hydroxypyridine and derivatives. Retrieved from 6
-
Cymit Quimica . 6-Phenoxy-3-pyridinamine Properties and Applications. Retrieved from 7
Sources
- 1. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 2. US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google Patents [patents.google.com]
- 3. Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 6. 3-Chloropyridin-2-ol synthesis - chemicalbook [chemicalbook.com]
- 7. CAS 25194-67-6: 6-Phenoxy-3-pyridinamine | CymitQuimica [cymitquimica.com]
